

# The Chemical Architecture of Orientin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	Orientalide
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An In-depth Examination of the Structure, Properties, and Biological Interactions of a Promising Flavonoid Glycoside

Orientin, a naturally occurring flavone C-glycoside, has garnered significant attention within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of the chemical structure of orientin, its physicochemical properties, established experimental protocols for its isolation and characterization, and a detailed exploration of its modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural bioactive compounds.

## Chemical Identity and Structure

Orientin is chemically classified as a C-glycosyl compound, specifically the 8-C-glucoside of luteolin.<sup>[1][2]</sup> This linkage, where the glucose moiety is directly attached to the flavonoid backbone via a carbon-carbon bond, confers significant stability to the molecule compared to O-glycosides.

The fundamental structure of orientin consists of a flavone nucleus (2-phenylchromen-4-one) substituted with hydroxyl groups and a  $\beta$ -D-glucopyranosyl moiety at position 8.<sup>[1]</sup> Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.<sup>[3]</sup>

## Table 1: Chemical Identifiers of Orientin

Identifier	Value
Molecular Formula	C <sub>21</sub> H <sub>20</sub> O <sub>11</sub> <sup>[3]</sup>
Molecular Weight	448.38 g/mol <sup>[3]</sup>
CAS Number	28608-75-5 <sup>[1]</sup>
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one <sup>[3]</sup>
Synonyms	Luteolin 8-C-β-D-glucopyranoside, Lutexin, Luteolin-8-glucoside <sup>[1]</sup>
SMILES	C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O
InChI	InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17-,18+,19-,21+/m1/s1
InChIKey	PLAPMLGJVGLZOV-VPRICQMDSA-N

## Physicochemical Properties

The physicochemical properties of orientin are crucial for its extraction, formulation, and pharmacokinetic profile. It is a yellow crystalline solid at room temperature.<sup>[3]</sup> Due to the presence of multiple hydroxyl groups, orientin is a polar molecule.<sup>[3]</sup>

**Table 2: Physicochemical Data of Orientin**

Property	Value
Melting Point	260-285 °C
Boiling Point	816.1 °C at 760 mmHg
Solubility	Soluble in 1 M NaOH (1 mg/mL), methanol (5 mg/mL), and water. <sup>[3]</sup> Insoluble in nonpolar solvents.
Appearance	Yellow to light brown crystalline solid
UV-Vis $\lambda_{\text{max}}$	258, 351 nm

## Experimental Protocols

### Isolation and Purification of Orientin from Plant Material

Orientin can be isolated from various plant sources, including *Ocimum sanctum* (holy basil), *Phyllostachys* species (bamboo leaves), and *Passiflora* species (passion flower).<sup>[4]</sup> The following is a generalized protocol for its extraction and purification.

#### 3.1.1. Extraction

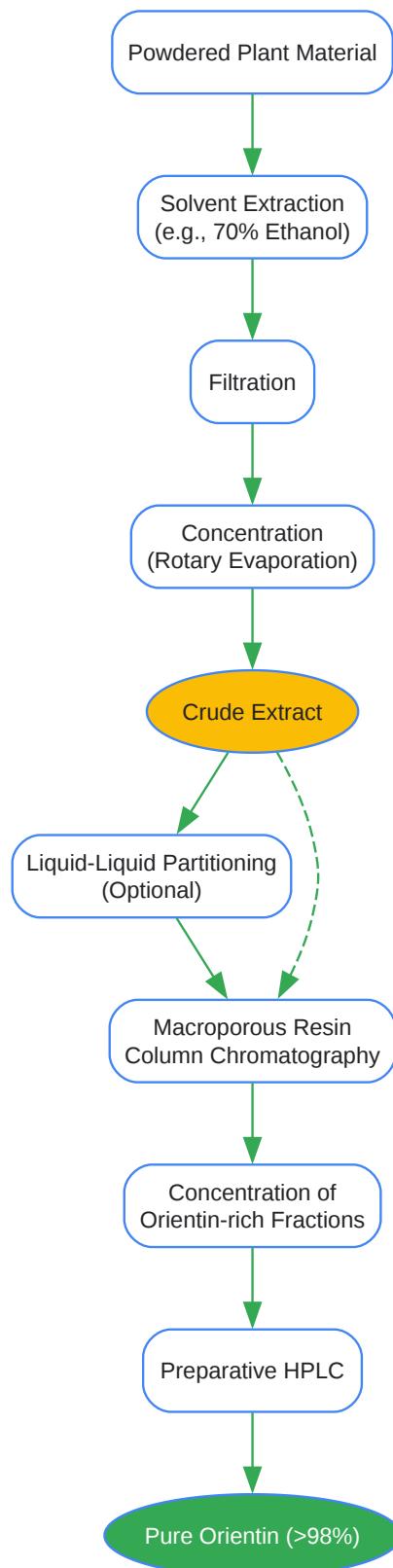
- **Plant Material Preparation:** Air-dry the plant material (e.g., leaves) in the shade and grind into a coarse powder.
- **Solvent Extraction:** Macerate the powdered material with a polar solvent such as 70% ethanol or methanol at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL). Perform the extraction at an elevated temperature (e.g., 50°C) with continuous stirring for several hours.
- **Filtration and Concentration:** Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue to maximize the yield. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

#### 3.1.2. Purification

- **Liquid-Liquid Partitioning:** The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-

butanol) to enrich the flavonoid fraction.

- Macroporous Resin Column Chromatography: Dissolve the enriched extract in deionized water and load it onto a pre-treated macroporous resin column (e.g., D101). Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity orientin, the fractions containing the compound are pooled, concentrated, and subjected to preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a mixture of water, methanol, and an acidifier (e.g., formic acid or acetic acid) is typically used.

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Generalized workflow for the isolation and purification of orientin.

## Spectroscopic Characterization

### 3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of flavonoids. Orientin exhibits two characteristic absorption bands: Band I in the range of 300-380 nm, corresponding to the B-ring cinnamoyl system, and Band II in the range of 240-280 nm, related to the A-ring benzoyl system. In methanol, orientin typically shows absorption maxima at approximately 258 nm and 351 nm.

### 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for the definitive structural elucidation of orientin.

- $^1\text{H}$  NMR: The proton NMR spectrum of orientin displays characteristic signals for the aromatic protons of the A and B rings, an anomeric proton of the C-glycosidically linked glucose, and other sugar protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton, with distinct chemical shifts for the flavonoid and glucose moieties.

### 3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of orientin, further confirming its structure. Electrospray ionization (ESI) is a commonly used technique. The fragmentation of C-glycosyl flavonoids is characterized by cross-ring cleavages of the sugar moiety. The tandem mass spectrum of orientin typically shows a fragment ion corresponding to the loss of a water molecule and other characteristic fragment ions from the glycosidic unit.<sup>[5]</sup>

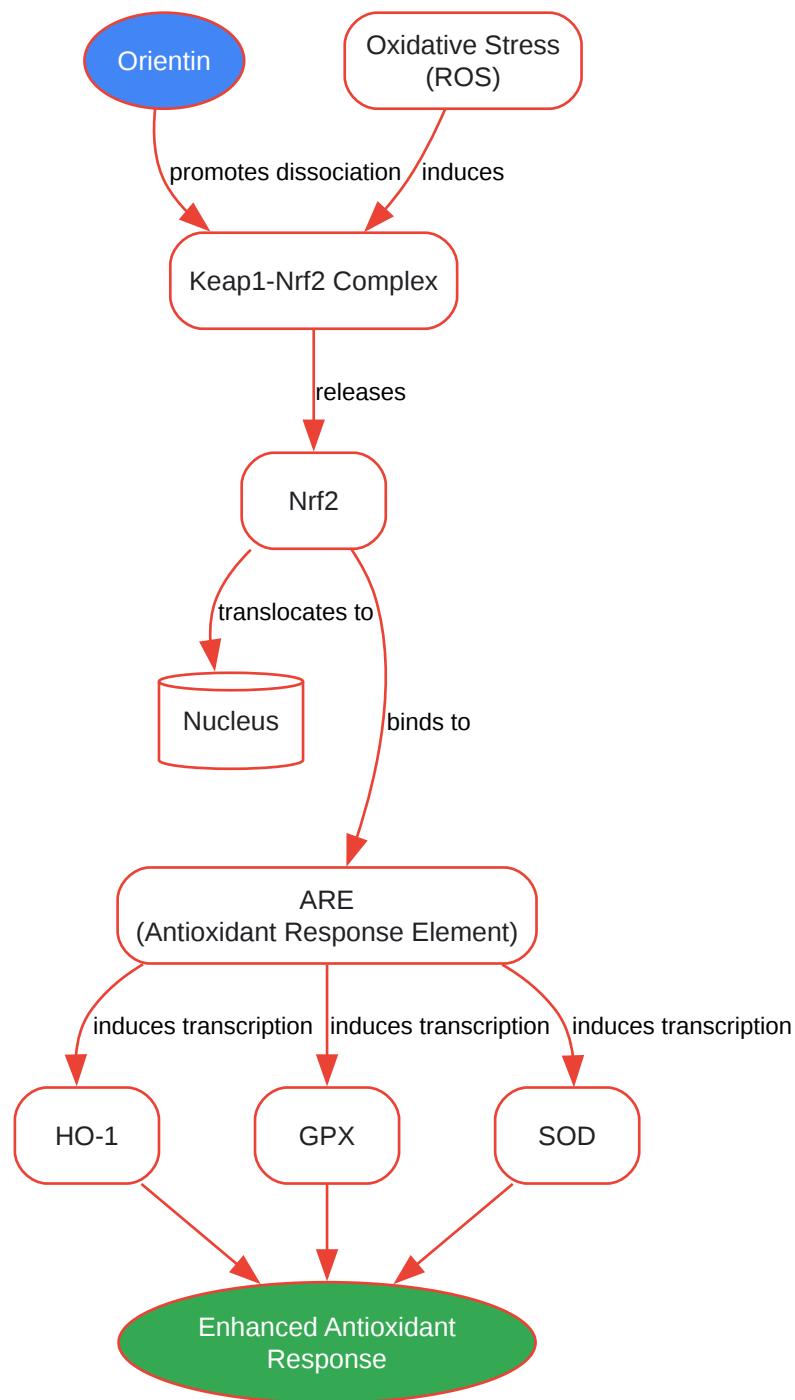
## Biological Activities and Signaling Pathways

Orientin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.<sup>[2][4]</sup> These effects are mediated through its interaction with various cellular signaling pathways.

## Antioxidant Activity and Nrf2 Pathway

Orientin's potent antioxidant activity is attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.<sup>[3]</sup> It can neutralize reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).<sup>[3]</sup>

A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.<sup>[3]</sup> Under conditions of oxidative stress, orientin promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1).<sup>[6][7]</sup>

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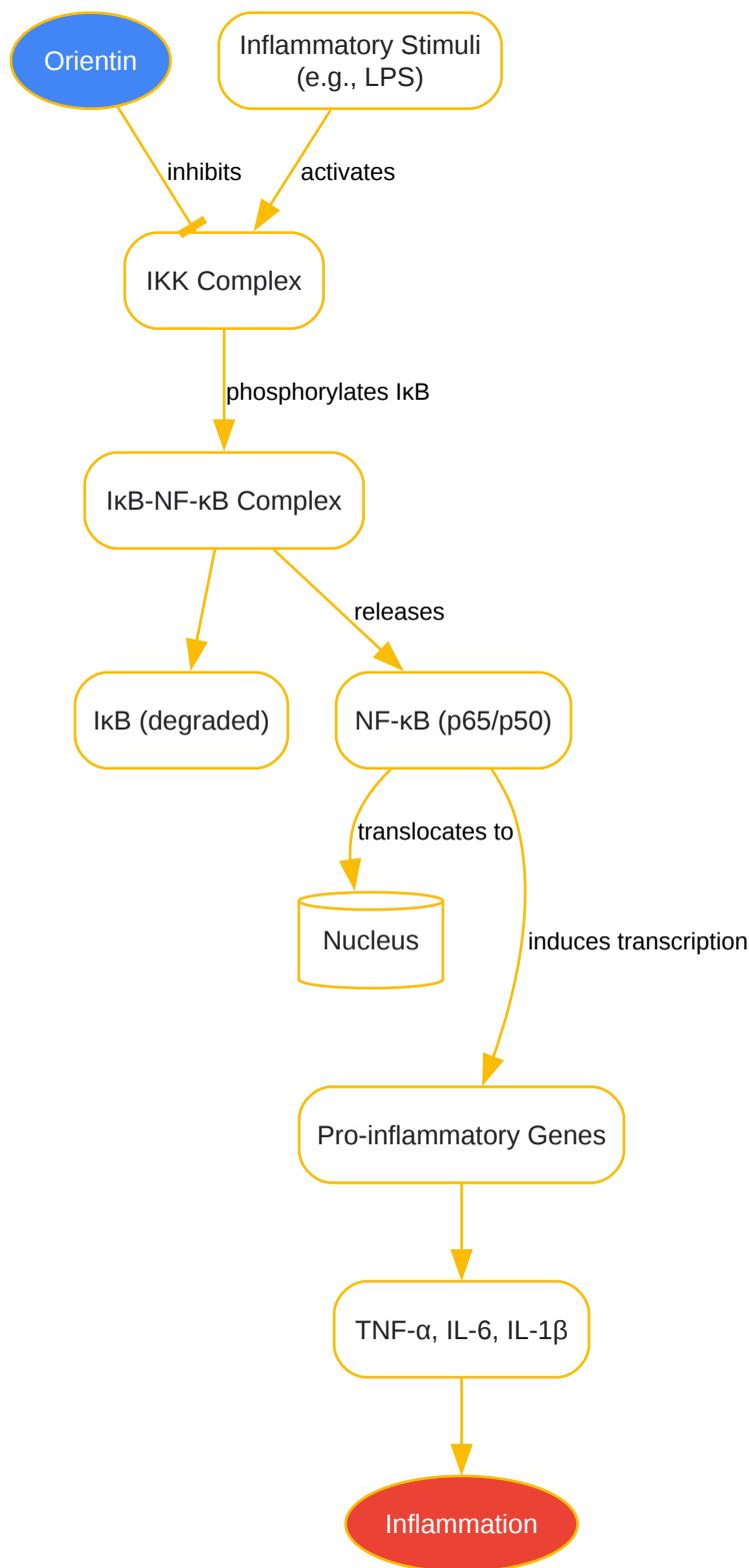
Orientin's activation of the Nrf2 antioxidant pathway.

## Anti-inflammatory Activity and NF-κB Pathway

Orientin exerts significant anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.<sup>[6][8]</sup> In response to

inflammatory stimuli, such as lipopolysaccharide (LPS), the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF- $\kappa$ B (I $\kappa$ B). This allows the NF- $\kappa$ B p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-1 $\beta$  (IL-1 $\beta$ ).<sup>[4]</sup>

Orientin has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of I $\kappa$ B and sequestering NF- $\kappa$ B in the cytoplasm.<sup>[3]</sup> This leads to a reduction in the production of pro-inflammatory mediators.<sup>[9]</sup>



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Orientin's inhibition of the NF-κB inflammatory pathway.

**Table 3: Selected Biological Activities of Orientin**

Biological Activity	Assay/Model	IC <sub>50</sub> / Effective Concentration
Vasodilation	Phenylephrine-induced contractions in endothelium-intact aortic rings	2.28 μM[4]
Vasodilation	Phenylephrine-induced contractions in endothelium-isolated aortic rings	7.27 μM[4]
Anticancer	A549 (lung cancer) cell viability	21.2 μM[1]
Anticancer	MDA-MB-231 (breast cancer) cell viability	28.9 μM[1]
Anticancer	HCT-116 (colon cancer) cell viability	59.1 μM[1]
Anti-inflammatory	Inhibition of allergic inflammation in RBL-2H3, mBMMCs, and RPMCs cells	1 μM[9]

## Conclusion

Orientin presents a compelling chemical scaffold with significant therapeutic potential. Its well-defined structure, characterized by a stable C-glycosidic linkage, underpins its diverse biological activities. The detailed experimental protocols for its isolation and characterization, coupled with a growing understanding of its interactions with key signaling pathways such as Nrf2 and NF-κB, provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource to facilitate the ongoing exploration of orientin as a valuable natural product for drug discovery and development.

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